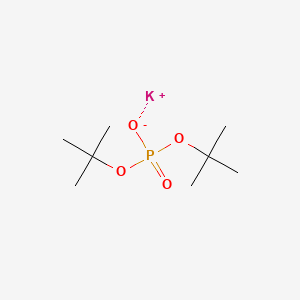
4-fluoro-3-iodo-6-methyl-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-fluoro-3-iodo-6-methyl-2H-indazole” is a chemical compound with the molecular formula C8H6FIN2 . It is a derivative of indazole, a heterocyclic compound that contains a six-membered ring with three nitrogen atoms .
Synthesis Analysis
The synthesis of indazoles, including “4-fluoro-3-iodo-6-methyl-2H-indazole”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “4-fluoro-3-iodo-6-methyl-2H-indazole” can be represented by the InChI code: 1S/C8H6FIN2/c8-4-1-2-5-6 (3-4)10-11-7 (5)9/h1-3H, (H,10,11) . This indicates the presence of fluorine, iodine, and nitrogen atoms in the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-fluoro-3-iodo-6-methyl-2H-indazole” include a molecular weight of 276.05 . The compound is likely to be a solid at room temperature .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization
A study by (Polo et al., 2016) details the synthesis of tetrahydroindazole derivatives, including compounds related to 4-fluoro-3-iodo-6-methyl-2H-indazole. This research focuses on the efficient synthesis using microwave irradiation, which improves yields and reduces reaction times. The study also covers the in vitro antioxidant activity of these derivatives, noting their potential in various applications.
2. Chemical Reactivity and Structural Analysis
Another study by (Gale & Wilshire, 1973) examines the reactivity of indazole with various compounds. This research offers insights into the chemical behavior of indazole derivatives, including those structurally similar to 4-fluoro-3-iodo-6-methyl-2H-indazole, which is critical for understanding their potential applications in various scientific fields.
3. Application in Fluorophore Development
The work of (Cheng et al., 2016) highlights the use of indazole derivatives in the development of biheteroaryl fluorophores. These compounds exhibit potential for use in in vivo mitochondria imaging, thanks to their excellent photostability and low cytotoxicity, which could revolutionize certain aspects of biological imaging and diagnostics.
4. Antimicrobial Activity
Research by (Abdel-Wahab et al., 2014) demonstrates the antimicrobial efficacy of benzo[g]indazole derivatives, similar in structure to 4-fluoro-3-iodo-6-methyl-2H-indazole. This study offers promising insights into the potential use of these compounds in fighting microbial infections.
5. Structural Analysis and Supramolecular Interactions
The study by (Teichert et al., 2007) explores the structures of NH-indazoles, including fluorinated variants. This research is essential for understanding the molecular and supramolecular structures of indazole derivatives, which can impact their application in various scientific fields.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-fluoro-3-iodo-6-methyl-2H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIN2/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHVURAVXLLWCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C(=C1)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646502 |
Source


|
| Record name | 4-Fluoro-3-iodo-6-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-iodo-6-methyl-2H-indazole | |
CAS RN |
885522-16-7 |
Source


|
| Record name | 4-Fluoro-3-iodo-6-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B1343615.png)





![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)
![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene](/img/structure/B1343629.png)
